molecular formula C23H14ClF2N3 B2635601 1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-22-9

1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2635601
CAS No.: 901267-22-9
M. Wt: 405.83
InChI Key: CWUHUTJFAUJTOY-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with various substituents such as chloro, methyl, and fluoro groups. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step procedures. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like pyrazoloquinolines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, such as halogen exchange.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide and nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated pyrazoloquinolines .

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as anti-cancer and anti-inflammatory properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF2N3/c1-13-7-8-16(11-19(13)24)29-23-17-9-15(25)10-20(26)22(17)27-12-18(23)21(28-29)14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUHUTJFAUJTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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